Ethyl 2-Cyano-3-(2-furanyl)acrylate

Beschreibung

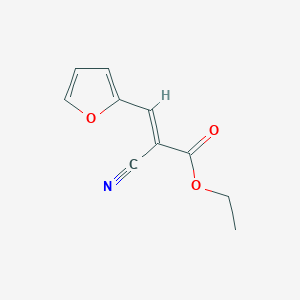

Ethyl 2-cyano-3-(2-furanyl)acrylate (CAS 603-85-0) is a substituted acrylate ester with the molecular formula C₁₀H₉NO₃ and a molar mass of 191.186 g/mol (monoisotopic mass: 191.058243) . Structurally, it features a cyano (-CN) group at the α-position and a 2-furanyl substituent at the β-position of the acrylate backbone. The compound is systematically named (2E)-2-cyano-3-(2-furanyl)acrylic acid ethyl ester under IUPAC nomenclature, emphasizing its E-isomeric configuration .

Key identifiers include ChemSpider ID 594156, MDL numbers MFCD00100358 and MFCD00137603, and synonyms such as ethyl (2E)-2-cyan-3-(2-furyl)acrylate and 2-cyano-3-furan-2-yl-acrylic acid ethyl ester . Its structural complexity and functional groups make it a versatile intermediate in organic synthesis, particularly in heterocyclic chemistry and pharmaceuticals.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOUIHHHTGARFQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CO1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-Cyano-3-(2-furanyl)acrylate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 2-furaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-Cyano-3-(2-furanyl)acrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Ethyl 2-amino-3-(2-furanyl)acrylate.

Substitution: Various substituted acrylates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-Cyano-3-(2-furanyl)acrylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of adhesives, coatings, and polymers due to its reactive cyano and ester groups.

Wirkmechanismus

The mechanism of action of Ethyl 2-Cyano-3-(2-furanyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The cyano group in this compound enhances electron-withdrawing properties, increasing reactivity in nucleophilic additions compared to unsubstituted ethyl acrylate .

Physical and Chemical Properties

| Property | This compound | Ethyl Acrylate | Nitro/Tetrahydrofuran Analog |

|---|---|---|---|

| Solubility | Moderate in polar solvents (e.g., DMSO) | High in organic solvents | Likely low due to bulky groups |

| Reactivity | High (cyano-directed reactions) | Moderate (polymerization) | High (nitro group participation) |

| Thermal Stability | Stable up to 150°C (inferred) | Requires inhibitors | Stable at 256°C (reported) |

Research Findings :

- This compound’s furanyl group facilitates participation in Diels-Alder reactions, a trait absent in simpler acrylates .

- Ethyl acrylate (CAS 140-88-5) is prone to polymerization unless inhibited, limiting its utility in controlled syntheses .

- The nitro/tetrahydrofuran analog requires high-temperature synthesis (256°C), suggesting exceptional thermal stability and specialized applications in polycyclic systems .

Biologische Aktivität

Ethyl 2-Cyano-3-(2-furanyl)acrylate is an organic compound notable for its unique structural features, including a cyano group and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial and anticancer properties. The molecular formula of this compound is CHNO, with a molecular weight of approximately 191.18 g/mol. Its electrophilic nature allows it to interact with various biological macromolecules, potentially leading to significant therapeutic applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Electrophilic Interactions : The cyano group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions and modulating enzyme activity or receptor binding.

- π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing the compound's binding affinity to biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various bacterial strains. Preliminary studies have demonstrated its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | >128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: In Vitro Studies on Cancer Cell Lines

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µg/mL.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.

Synthesis and Applications

This compound can be synthesized through several methods, often involving the reaction of ethyl cyanoacetate with furan derivatives under acidic conditions . Its applications extend beyond medicinal chemistry into fields such as organic synthesis and polymer chemistry due to its reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.